(3S)-3-Azidooxolane
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Overview
Description
(3S)-3-Azidooxolane is a chemical compound characterized by the presence of an azido group attached to the third carbon of an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Azidooxolane typically involves the azidation of a suitable oxolane precursor. One common method is the nucleophilic substitution reaction where a halogenated oxolane is treated with sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Azidooxolane can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed:
Reduction: (3S)-3-Aminooxolane.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Cycloaddition: 1,2,3-Triazoles.
Scientific Research Applications
(3S)-3-Azidooxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of triazole derivatives.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Azidooxolane largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy.
Comparison with Similar Compounds
(3S)-3-Aminooxolane: Formed by the reduction of (3S)-3-Azidooxolane.
(3S)-3-Halooxolane: Precursor in the synthesis of this compound.
1,2,3-Triazoles: Products of the cycloaddition reactions involving this compound.
Uniqueness: this compound is unique due to its azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable intermediate in the synthesis of triazole derivatives, which are important in various fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
(3S)-3-azidooxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-7-6-4-1-2-8-3-4/h4H,1-3H2/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFRAHLUYUUOBA-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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